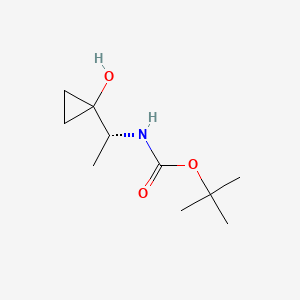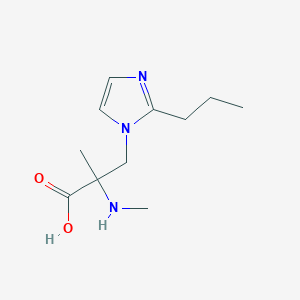![molecular formula C9H16ClNO3 B15299513 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B15299513.png)
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[2.1.1]hexane core, which is a rigid and strained system, making it an interesting subject for chemical research.
Méthodes De Préparation
The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .
Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can be compared with other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a phenyl isostere in medicinal chemistry.
Bicyclo[2.2.1]heptane: Commonly used in the synthesis of natural products and pharmaceuticals.
Bicyclo[3.1.0]hexane: Utilized in the development of new chemical scaffolds for drug discovery .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H16ClNO3 |
|---|---|
Poids moléculaire |
221.68 g/mol |
Nom IUPAC |
methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H |
Clé InChI |
ZNAYSBOSKYLSJY-UHFFFAOYSA-N |
SMILES canonique |
COCC12CC(C1)(CN2)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


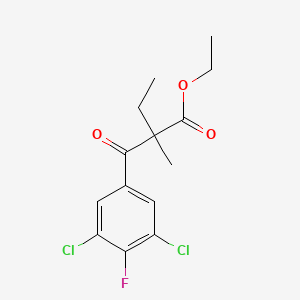
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
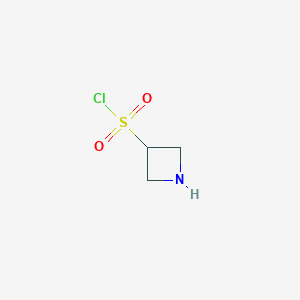
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
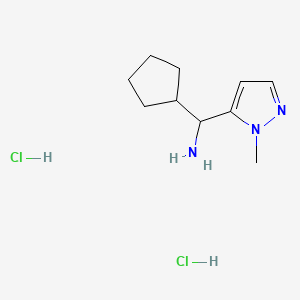
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
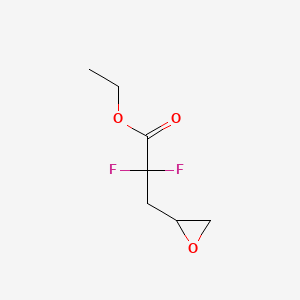
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
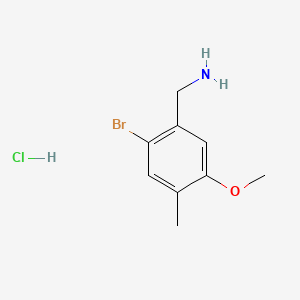
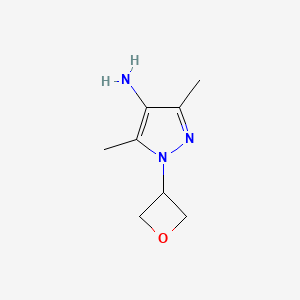
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
